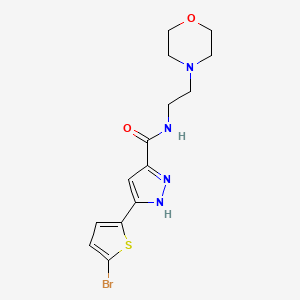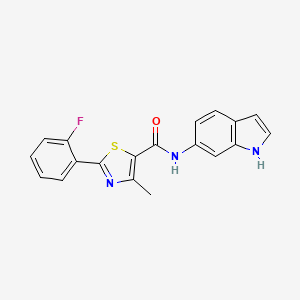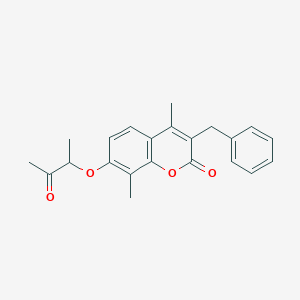![molecular formula C29H20N2O8 B14957220 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957220.png)
5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one: is a synthetic organic compound with the molecular formula C29H20N2O8 and a molecular weight of 524.49 g/mol . This compound is part of the chromenone family, known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the reaction of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.
Reduction: The chromenone core can be reduced under specific conditions.
Substitution: The nitrobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced chromenone derivatives.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Chemistry: 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one is used as a building block in organic synthesis, particularly in the development of new chromenone derivatives with potential biological activities .
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents .
Mechanism of Action
The mechanism of action of 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chromenone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison:
- 5,7-bis(2-hydroxyethoxy)-2-phenyl-4H-chromen-4-one has hydroxyl groups instead of nitrobenzyl groups, which may result in different biological activities and chemical reactivity .
- 4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has a methyl group at the 4-position, which can influence its chemical properties and biological activities .
Uniqueness: The presence of two nitrobenzyl groups in 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one makes it unique compared to other chromenone derivatives.
Properties
Molecular Formula |
C29H20N2O8 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
5,7-bis[(4-nitrophenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C29H20N2O8/c32-25-16-26(21-4-2-1-3-5-21)39-28-15-24(37-17-19-6-10-22(11-7-19)30(33)34)14-27(29(25)28)38-18-20-8-12-23(13-9-20)31(35)36/h1-16H,17-18H2 |
InChI Key |
GAKIURFNCXGQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B14957141.png)
![N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B14957153.png)
![6-benzyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957155.png)
![1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide](/img/structure/B14957156.png)
![benzyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957166.png)

![7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957177.png)
![6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one](/img/structure/B14957185.png)
![3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957189.png)


![2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14957209.png)
![methyl 5-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B14957216.png)

